2-cyclopropyl-N-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Description
2-Cyclopropyl-N-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at the 2-position and an N-phenyl carboxamide at the 5-position. The pyrazolo-pyrazine scaffold is notable for its conformational rigidity and ability to engage in hydrogen bonding, making it a promising candidate for drug discovery . The cyclopropyl group enhances metabolic stability by reducing susceptibility to oxidative degradation, while the phenyl carboxamide moiety may influence target binding affinity .
Properties
IUPAC Name |
2-cyclopropyl-N-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-13-4-2-1-3-5-13)19-8-9-20-14(11-19)10-15(18-20)12-6-7-12/h1-5,10,12H,6-9,11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHCWICAVXQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrazine core is often synthesized through cyclocondensation of aminopyrazole derivatives with 1,3-dicarbonyl compounds or cyclic β-diketones. A notable approach involves reacting N-amino-2-iminopyridines with ethyl acetoacetate under acidic and oxidative conditions. For instance, Behbehani and Ibrahim demonstrated that acetic acid (6 equiv) and molecular oxygen promote cross-dehydrogenative coupling between N-amino-2-iminopyridine and ethyl acetoacetate at 130°C, yielding pyrazolo[1,5-a]pyridine derivatives in up to 94% yield. Adapting this method, the pyrazine analog can be synthesized by substituting the β-diketone with a pyrazine-precursor diketone.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (6 equiv) |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130°C |
| Yield (pyrazolo[1,5-a]pyridine) | 94% |
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 2 is typically introduced via Suzuki-Miyaura cross-coupling. A chlorinated intermediate (e.g., 5,7-dichloropyrazolo[1,5-a]pyrazine) undergoes palladium-catalyzed coupling with cyclopropylboronic acid. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, employs Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/EtOH/H₂O).
Example Protocol
- Intermediate Preparation : Chlorination of pyrazolo[1,5-a]pyrazine-5,7-diol with POCl₃ yields 5,7-dichloropyrazolo[1,5-a]pyrazine.
- Suzuki Coupling : React dichloro-intermediate (1 equiv) with cyclopropylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv) at 80°C for 12 h.
- Yield : 55–61% (based on analogous pyrazolo[1,5-a]pyrimidine reactions).
Carboxamide Functionalization at Position 5
The phenyl carboxamide group is introduced via Buchwald-Hartwig amination or direct amidation. A two-step sequence involving:
- Nucleophilic Substitution : Replace the remaining chlorine atom at position 5 with a carboxylic acid group using morpholine or aqueous NaOH.
- Amidation : Convert the carboxylic acid to the carboxamide using EDCI/HOBt coupling with aniline.
Amidation Optimization
| Reagent | Conditions | Yield |
|---|---|---|
| EDCI/HOBt | DCM, rt, 24 h | 74–77% |
| H₂NPh | 1.5 equiv, DIPEA |
Alternative Route: Reductive Amination
For analogs requiring simultaneous cyclopropyl and carboxamide installation, reductive amination of aldehyde intermediates offers a viable pathway. Oxidation of a hydroxymethyl intermediate (e.g., 2-(hydroxymethyl)pyrazolo[1,5-a]pyrazine) to the aldehyde is followed by reductive amination with cyclopropylamine and aniline.
Critical Steps
- Oxidation : Dess-Martin periodinane oxidizes alcohol to aldehyde in >90% yield.
- Reductive Amination : NaBH₃CN in MeOH at 0°C achieves 66–70% yield.
Challenges and Optimizations
- Regioselectivity : Chlorination of the pyrazolo[1,5-a]pyrazine core favors position 7 due to electronic effects, necessitating selective substitution at position 5 for carboxamide installation.
- Cyclopropyl Stability : Suzuki coupling conditions (e.g., high temperature) may degrade the cyclopropyl group; lowering reaction temperature to 80°C mitigates decomposition.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may hinder crystallization; toluene/EtOH mixtures balance reactivity and isolation.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on formula C₁₆H₁₅N₅O.
Key Observations:
Core Heterocycle :
- The target compound and analogs from and share the pyrazolo[1,5-a]pyrazine core, whereas others (e.g., ) utilize pyrazolo[1,5-a]pyrimidine, which alters electronic properties and hydrogen-bonding capacity.
Substituent Effects: Cyclopropyl vs. Carboxamide Variations: The N-phenyl carboxamide in the target compound differs from N-(tetrahydrofuran-2-ylmethyl) or N-(pyridin-2-yl)methyl groups, which may influence solubility and membrane permeability.
Pyrazolo-pyrimidine analogs (e.g., ) exhibit phosphodiesterase (PDE) inhibition, highlighting the scaffold’s versatility in targeting diverse enzymes.
Biological Activity
2-Cyclopropyl-N-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, characterized by its unique structure that includes a cyclopropyl group and a phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in antiviral applications against hepatitis B virus (HBV).
Chemical Structure and Properties
The compound's structure is defined by the following features:
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's unique steric and electronic properties.
- Phenyl Moiety : An aromatic ring that enhances biological activity through π-π interactions with biological targets.
- Carboxamide Functional Group : Known for its role in hydrogen bonding and enhancing solubility.
Antiviral Properties
Research indicates that this compound acts as a capsid assembly modulator for HBV. Key findings include:
- Anti-HBV Activity : The compound demonstrates significant antiviral activity with low cytotoxicity. Structure-activity relationship (SAR) studies suggest that modifications to its cyclopropyl and phenyl groups can enhance efficacy against HBV.
- Mechanism of Action : Molecular docking studies reveal that this compound binds effectively to specific sites on the viral capsid protein, disrupting its assembly and function. This interaction is crucial for developing targeted antiviral therapies.
Comparative Biological Activity
A comparison of similar compounds reveals varying degrees of biological activity. The following table summarizes the anti-HBV activities of selected pyrazole derivatives:
| Compound Name | Structure Type | Anti-HBV Activity (IC50) | Cytotoxicity (CC50) |
|---|---|---|---|
| 2-Cyclopropyl-N-phenyl-pyrazole | Pyrazolo[1,5-a]pyrazine | Low µM range | High µM range |
| N-(3-methylphenyl)-pyrazole | N-substituted Pyrazole | Moderate µM range | Moderate µM range |
| 4-Hydroxyphenyl-pyrazole | Hydroxy-substituted Pyrazole | High µM range | Low µM range |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced HBV replication in HepG2.2.15 cells with an IC50 value in the low micromolar range while exhibiting minimal cytotoxicity.
- SAR Analysis : Another investigation focused on modifying the cyclopropyl and phenyl groups to optimize anti-HBV activity. The results indicated that specific substitutions could lead to enhanced binding affinity to viral proteins involved in HBV replication.
- Molecular Docking Studies : Advanced docking simulations provided insights into the binding interactions between the compound and HBV capsid proteins, highlighting critical amino acids involved in these interactions.
Q & A
Basic: What are the established synthetic routes for synthesizing 2-cyclopropyl-N-phenyl-pyrazolo[1,5-a]pyrazine-5-carboxamide?
Answer:
The synthesis typically involves cyclocondensation of precursor heterocycles. For example:
- Cyclopropyl Introduction : Cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. A related method uses phosphorous oxychloride (POCl₃) to cyclize intermediates, as demonstrated in pyrazolo-oxadiazole syntheses (120°C, POCl₃) .
- Carboxamide Formation : The N-phenyl carboxamide moiety is often appended via coupling reactions (e.g., using carbodiimides) or by reacting amines with activated carbonyl intermediates.
- Characterization : Key analytical tools include IR (to confirm carbonyl groups), HRMS (e.g., [M+H]⁺ at m/z 254.1039 for a pyrazolo[1,5-a]pyrazine derivative), and elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
Advanced: How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be optimized?
Answer:
Regioselective modifications require careful control of reaction conditions:
- Nucleophilic Aromatic Substitution (NAS) : Electron-deficient positions (e.g., C7 in pyrazolo[1,5-a]pyrazines) can undergo NAS with amines or alkoxides. For example, G. Koidan et al. achieved C7 functionalization using nucleophiles under mild basic conditions .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may target halogenated derivatives. lists analogues with aryl/heteroaryl groups at C7, suggesting compatibility with coupling strategies .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ to enhance selectivity.
Basic: What spectroscopic and computational methods validate the compound’s structure?
Answer:
- Spectral Analysis :
- Computational Modeling : Density Functional Theory (DFT) studies (as in ) predict electronic properties and optimize geometries, aiding in spectral assignment and reactivity predictions .
Advanced: How can researchers reconcile discrepancies in synthetic yields when using different cyclizing agents?
Answer:
Yield variations often stem from reaction conditions:
- Temperature and Solvent Effects : Higher yields (e.g., 70%) are reported for refluxing ethanol compared to solvent-free conditions (e.g., 62% in ) .
- Catalyst Choice : Acidic agents like POCl₃ ( ) may improve cyclization efficiency over milder bases .
- Impurity Profiling : Use HPLC or LC-MS to identify byproducts (e.g., ’s ethyl ester derivative) and adjust purification protocols .
Advanced: What mechanistic insights guide the design of pyrazolo[1,5-a]pyrazine derivatives with enhanced bioactivity?
Answer:
- Structure-Activity Relationship (SAR) : Trifluoromethyl groups (as in ’s analogue) enhance metabolic stability and binding affinity .
- Enzyme Inhibition : Pyrazolo-pyrimidines exhibit kinase inhibition via H-bonding with ATP-binding pockets. Molecular docking studies can predict interactions .
- Functional Group Tuning : Introducing electron-withdrawing groups (e.g., -Cl, -F) at C5/C7 (see ) modulates electronic properties and solubility .
Basic: How are intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid synthesized for downstream derivatization?
Answer:
- Cyclocondensation : React ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole esters, followed by hydrolysis to the carboxylic acid ( ) .
- Purification : Crystallization from ethanol/water mixtures yields high-purity intermediates (>95% by HPLC).
Advanced: What strategies mitigate challenges in scaling up pyrazolo[1,5-a]pyrazine synthesis?
Answer:
- Process Optimization : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
- Green Chemistry : Replace POCl₃ with biodegradable agents (e.g., T3P®) to reduce waste .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of key intermediates .
Basic: What are the key stability considerations for storing 2-cyclopropyl-N-phenyl-pyrazolo[1,5-a]pyrazine-5-carboxamide?
Answer:
- Storage Conditions : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the cyclopropyl group .
- Degradation Pathways : Monitor for hydrolysis of the carboxamide (e.g., via LC-MS) in humid environments .
Advanced: How do computational models predict the reactivity of pyrazolo[1,5-a]pyrazines in nucleophilic environments?
Answer:
- DFT Calculations : Identify electron-deficient regions (e.g., C7) prone to nucleophilic attack. Fukui indices can map electrophilic sites .
- Solvent Effects : Simulate solvation energies (e.g., using COSMO-RS) to optimize reaction media for selectivity .
Advanced: What analytical workflows resolve structural ambiguities in complex pyrazolo[1,5-a]pyrazine derivatives?
Answer:
- 2D NMR : NOESY or HSQC correlations differentiate regioisomers (e.g., C5 vs. C7 substitution) .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for pyrazole-carboxylic acid derivatives .
- Tandem MS/MS : Fragment ion patterns confirm substituent positions (e.g., cyclopropyl vs. phenyl fragmentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
